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Compound Name: Naltriben mesylate

Cat. No.: B10752742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the activation of the Transient

Receptor Potential Melastatin 7 (TRPM7) channel by naltriben mesylate. It consolidates key

quantitative data, details established experimental protocols, and illustrates the underlying

molecular mechanisms and signaling pathways.

Introduction: TRPM7 and the Advent of a Selective
Activator
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bi-functional protein, operating

as both a non-specific divalent cation channel and a serine/threonine protein kinase.[1][2][3]

Ubiquitously expressed, TRPM7 is a critical regulator of cellular magnesium homeostasis,

motility, proliferation, and differentiation.[1][2] Its involvement in pathological conditions such as

anoxic neuronal death, cardiac fibrosis, and tumor progression has positioned it as a significant

therapeutic target.[1][2][4][5]

Historically, the study of TRPM7 function was hampered by the lack of specific pharmacological

agonists. The discovery of naltriben, a δ-opioid receptor antagonist, as the most selective

known positive gating modulator of TRPM7, has provided a crucial tool for elucidating its

physiological and pathophysiological roles.[6][7] This guide details the mechanism, quantitative

effects, and experimental investigation of naltriben's action on the TRPM7 channel.
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Mechanism of Action
Naltriben functions as a positive gating modulator of the TRPM7 channel.[5][6][7] Its

mechanism is distinct from physiological activators in that it can reversibly activate TRPM7

currents even in the presence of physiological intracellular Mg2+ concentrations and under

conditions of low phosphatidylinositol 4,5-bisphosphate (PIP2), a known regulator of the

channel.[1][2][5][6] Mutagenesis experiments suggest that the binding site for naltriben is

located within or near the TRP domain of the channel protein.[1][2][5][6] This direct activation

allows for the study of TRPM7-mediated cation influx under near-physiological intracellular

conditions.[5]
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Figure 1: Naltriben's direct activation mechanism on the TRPM7 channel.

Quantitative Data Summary
Naltriben's activation of TRPM7 has been quantified across several studies, primarily using

electrophysiology and calcium imaging in various cell lines. The data highlights its potency and

selectivity.
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Parameter
Value /
Observation

Cell Type Key Findings Reference

EC₅₀ ~20 µM

HEK293 cells

overexpressing

TRPM7

Naltriben is a

potent activator

of the TRPM7

channel.

[5][6][7]

Selectivity
No effect at 50

µM
HEK293 cells

Selective for

TRPM7 over

other tested TRP

channels

(TRPM2,

TRPM8,

TRPV1).

[5][6][7]

Current Density

Increase from

9.7 ± 2.4 pA/pF

to 31.3 ± 4.9

pA/pF (at +100

mV)

U87

Glioblastoma

cells

Significantly

potentiates

endogenous

TRPM7-like

currents.

[6]

Activation

Condition

Independent of

intracellular Mg²⁺

depletion

HEK293 cells,

U87 cells

Activates TRPM7

under

physiological

intracellular

conditions.

[1][5][6]

Reversibility

Readily

reversible upon

washout

U87

Glioblastoma

cells

The effect is not

permanent,

allowing for

controlled

experiments.

[6]

Inhibitor

Interaction

Competitively

interferes with

the TRPM7

inhibitor NS8593

HEK293 cells

Suggests

overlapping or

allosterically

coupled binding

sites.

[1][2][5]
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Downstream Signaling and Cellular Effects
Activation of TRPM7 by naltriben initiates a cascade of intracellular events, primarily through

Ca²⁺ influx. In glioblastoma (GBM) cells, this has been shown to selectively activate the

MAPK/ERK signaling pathway, while having no significant effect on the PI3K/Akt pathway.[4][6]

[8] This leads to downstream functional changes, including increased expression of matrix

metalloproteinase-2 (MMP-2) and a subsequent enhancement of cell migration and invasion,

key characteristics of cancer metastasis.[4][6] Notably, this enhanced migratory phenotype

occurs without a corresponding increase in cell proliferation or viability.[4][6]

Naltriben

TRPM7 Activation

Robust Ca²⁺ Influx

MAPK/ERK Pathway
(p-ERK1/2 ↑)

PI3K/Akt Pathway
(No Change)

 No Effect

MMP-2 Protein
Expression ↑

Enhanced Cell Migration
& Invasion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28061441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.mdpi.com/1422-0067/20/8/1877
https://pubmed.ncbi.nlm.nih.gov/28061441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://pubmed.ncbi.nlm.nih.gov/28061441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Signaling pathway activated by naltriben in glioblastoma cells.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure naltriben's effect on TRPM7-like currents in a cellular

model.

Objective: To characterize the potentiation of endogenous or recombinant TRPM7 currents by

naltriben.

Methodology:

Cell Preparation: Culture cells (e.g., U87 GBM or HEK293T) on glass coverslips. For

recombinant studies, transiently transfect HEK293T cells with a TRPM7-expressing plasmid

48 hours prior to recording.[9]

Solutions:

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.[3]

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 HEDTA (to

buffer free Mg²⁺). Adjust pH to 7.2 with CsOH. For physiological Mg²⁺ experiments,

include Mg-ATP and buffer free Mg²⁺ to a desired concentration (e.g., 550 µM).[10][11]

Recording:

Establish a whole-cell patch-clamp configuration.

Hold the cell at a potential of 0 mV or -60 mV.[3][10]

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-1000 ms) at regular

intervals (e.g., every 2-10 seconds) to elicit currents.[3][12]

Record baseline currents until a stable response is achieved.
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Perfuse the bath with the external solution containing naltriben (e.g., 50 µM) and continue

recording.

Perform a washout by perfusing with the control external solution to test for reversibility.

Data Analysis:

Extract current-voltage (I-V) relationships from the ramp protocol. TRPM7 currents are

characterized by a small inward current and a large, outwardly rectifying outward current.

[9][12]

Plot current density (pA/pF) at a positive potential (e.g., +80 mV or +100 mV) over time to

visualize the effect of naltriben application and washout.[6]
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Figure 3: General workflow for patch-clamp analysis of naltriben effects.

Fura-2 Calcium Imaging
This protocol allows for the visualization of intracellular calcium [Ca²⁺]ᵢ changes in response to

TRPM7 activation by naltriben.

Objective: To measure the influx of extracellular Ca²⁺ following naltriben application.

Methodology:

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
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Dye Loading:

Prepare a loading buffer (e.g., ACSF or HBSS).[13]

Incubate cells with Fura-2 AM (e.g., 2-5 µM) and a dispersing agent like Pluronic F-127 in

the loading buffer for 30-45 minutes at 37°C.[6][13]

Wash the cells 2-3 times with the buffer to remove excess dye and allow for de-

esterification of the Fura-2 AM.

Imaging:

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with

a ratiometric imaging system.

Excite the Fura-2 dye alternately at ~340 nm and ~380 nm.

Capture the fluorescence emission at ~510 nm.

Record a stable baseline of the 340/380 fluorescence ratio.

Experiment and Analysis:

Perfuse the cells with a solution containing naltriben (e.g., 50 µM).

Continue recording to capture the change in the 340/380 ratio. An increase in the ratio

corresponds to an increase in intracellular free Ca²⁺.[6]

The change in fluorescence ratio (ΔR) can be used to quantify the relative change in

[Ca²⁺]ᵢ.
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Figure 4: General workflow for Fura-2 calcium imaging experiments.

Conclusion
Naltriben mesylate has been established as a selective and potent small-molecule activator of

the TRPM7 channel. It acts as a positive gating modulator, likely through the TRP domain, to

induce cation influx under physiological conditions. This action triggers specific downstream

signaling, notably the MAPK/ERK pathway, which in turn promotes cellular migratory and

invasive capabilities in cancer models. The availability of naltriben provides an invaluable

pharmacological tool for researchers to dissect the complex roles of TRPM7 in both health and

disease, paving the way for the development of novel therapeutic strategies targeting this

multifaceted chanzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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